molecular formula C12H18N2O5S B6632154 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid

2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid

Cat. No. B6632154
M. Wt: 302.35 g/mol
InChI Key: CUHLBISFPYIGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid, also known as MSA, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to exhibit a range of biochemical and physiological effects and has been used in a variety of experimental settings to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid is not well-understood, but it is believed to involve inhibition of the enzyme carbonic anhydrase. This enzyme is involved in a range of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide in the blood. By inhibiting carbonic anhydrase, 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid may be able to modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid has been shown to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, anti-inflammatory effects, and anti-cancer effects. These effects have been observed in a variety of experimental settings, and suggest that 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid may have potential as a therapeutic agent for a range of diseases and conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid in lab experiments is that it has been well-studied and its synthesis method is well-established. This means that researchers can easily obtain 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid for use in their experiments, and can rely on the existing literature to guide their experimental design. However, one limitation of using 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid is that its mechanism of action is not well-understood, which may make it difficult to interpret experimental results and design effective therapeutic interventions.

Future Directions

There are a number of potential future directions for research on 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid. One area of interest is the development of more effective therapeutic interventions based on 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid, particularly for conditions such as rheumatoid arthritis and cancer. Additionally, further research is needed to elucidate the mechanism of action of 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid and its potential role in regulating physiological processes such as acid-base balance and carbon dioxide transport. Finally, there may be potential for the development of new synthetic methods for producing 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid, which could facilitate further research on this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid can be achieved through a multi-step process involving the reaction of 2-aminobenzoic acid with 2-methoxy-2-methylpropanol to form an intermediate, which is then reacted with sulfuric acid and sodium nitrite to produce the final product. This synthesis method has been well-established in the literature and has been used to produce 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid for a variety of research purposes.

Scientific Research Applications

2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid has been used in a range of scientific research applications, including as a potential therapeutic agent for the treatment of various diseases and conditions. For example, 2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid has been shown to exhibit anti-inflammatory and anti-cancer properties, and has been investigated as a potential treatment for conditions such as rheumatoid arthritis and cancer.

properties

IUPAC Name

2-[(2-methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S/c1-12(2,19-3)7-14-10-5-4-8(20(13,17)18)6-9(10)11(15)16/h4-6,14H,7H2,1-3H3,(H,15,16)(H2,13,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHLBISFPYIGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.